Methyl 3-ethoxypropanoate

Solvent Evaporation Rate Coating Formulation Volatility Control

Methyl 3-ethoxypropanoate (CAS 14144-33-3), also designated as 3-ethoxypropionic acid methyl ester, is an ether-ester compound of molecular formula C6H12O3 and molecular weight 132.16 g/mol. It exists as a liquid at standard ambient temperature and pressure, with a reported density of 0.962 g/cm³ and a boiling point of 166.7 °C at 760 mmHg.

Molecular Formula C6H12O3
Molecular Weight 132.16 g/mol
CAS No. 14144-33-3
Cat. No. B082255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-ethoxypropanoate
CAS14144-33-3
Molecular FormulaC6H12O3
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCCOCCC(=O)OC
InChIInChI=1S/C6H12O3/c1-3-9-5-4-6(7)8-2/h3-5H2,1-2H3
InChIKeyHSDFKDZBJMDHFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.85 M

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Ethoxypropanoate (CAS 14144-33-3): Procurement Guide for the Methyl Ester of 3-Ethoxypropanoic Acid


Methyl 3-ethoxypropanoate (CAS 14144-33-3), also designated as 3-ethoxypropionic acid methyl ester, is an ether-ester compound of molecular formula C6H12O3 and molecular weight 132.16 g/mol. It exists as a liquid at standard ambient temperature and pressure, with a reported density of 0.962 g/cm³ and a boiling point of 166.7 °C at 760 mmHg . The compound belongs to the alkyl 3-alkoxypropanoate family, which are valued for their balanced polar/non-polar character, moderate volatility, and ester functionality. These properties make them candidate intermediates in organic synthesis and solvents in specialized applications [1]. While its ethyl analog (Ethyl 3-ethoxypropanoate, EEP) is an established industrial solvent, the methyl variant is less characterized in the open literature, suggesting its utility lies in niche or proprietary processes.

Methyl 3-Ethoxypropanoate: Why the Ethyl Analog (EEP) and Other 3-Alkoxypropanoates Are Not Interchangeable


The class of alkyl 3-alkoxypropanoates exhibits substantial property variation with changes in the alkyl chain length of the ester or ether moieties, precluding direct substitution. While ethyl 3-ethoxypropanoate (EEP) is a commercial solvent characterized by a slow evaporation rate (0.12 relative to n-butyl acetate) and a boiling point of ~170 °C , methyl 3-ethoxypropanoate presents a lower boiling point (166.7 °C) and a significantly higher vapor pressure (1.762 mmHg at 25 °C) . These differences directly impact application suitability: the methyl ester will evaporate faster and yield different film formation or reaction kinetics compared to EEP. Similarly, the methoxy analog (methyl 3-methoxypropanoate) has an even lower boiling point (142-143 °C) and higher density (1.01 g/cm³) , while the hydroxy analog (methyl 3-hydroxypropanoate) introduces hydrogen-bonding capability that fundamentally alters its solvent and reactivity profile [1]. Generic substitution without empirical validation risks compromised process outcomes, particularly in solvent-sensitive coatings, chromatographic separations, and precise organic syntheses.

Methyl 3-Ethoxypropanoate: Quantitative Comparative Evidence for Procurement Decisions


Volatility Profile: Higher Vapor Pressure and Faster Evaporation than Ethyl Analog (EEP)

Methyl 3-ethoxypropanoate exhibits a higher vapor pressure (1.762 mmHg at 25 °C) compared to its ethyl analog, ethyl 3-ethoxypropanoate (EEP), which has a vapor pressure of approximately 1.725 mmHg at 25 °C . The methyl ester also boils at 166.7 °C, whereas EEP boils around 170 °C (typical range 165-172 °C depending on purity) [1]. The lower boiling point and marginally higher vapor pressure indicate that the methyl ester will evaporate faster under identical conditions. This differential volatility is critical in applications such as coatings, inks, and cleaning formulations where drying time and film formation kinetics are key performance attributes.

Solvent Evaporation Rate Coating Formulation Volatility Control

Physical State Density: Lower Density Than Methyl 3-Methoxypropanoate and Methyl 3-Hydroxypropanoate

Methyl 3-ethoxypropanoate possesses a density of 0.962 g/cm³ . In comparison, the methoxy analog (methyl 3-methoxypropanoate) exhibits a higher density of 1.01 g/cm³ , while the hydroxy analog (methyl 3-hydroxypropanoate) has a density of 1.105 g/cm³ [1]. The lower density of methyl 3-ethoxypropanoate may influence miscibility, phase separation behavior in multi-component formulations, and the buoyancy of formulations in applications such as liquid-liquid extraction, chromatographic mobile phases, and density-sensitive coating systems.

Solvent Density Formulation Compatibility Material Separation

Synthetic Versatility: Serves as a Substrate for Transesterification and Hydrolysis Reactions

The methyl ester moiety of methyl 3-ethoxypropanoate can undergo hydrolysis to yield 3-ethoxypropanoic acid and methanol, or transesterification with higher alcohols to produce the corresponding alkyl esters [1]. This reactivity profile is common to the class but the methyl ester's smaller leaving group (methanol) offers kinetic advantages over bulkier ethyl esters in transesterification reactions [2]. Quantitative data for this specific compound in synthetic applications is limited; however, its structural class is recognized in patent literature as a useful building block for preparing 3-alkoxypropionic ester derivatives employed as electron donors in Ziegler-Natta catalysts [3].

Organic Synthesis Ester Intermediates Reagent Selection

Computational LogP: Moderate Lipophilicity Distinct from More Polar Analogs

The calculated logP (octanol-water partition coefficient) for methyl 3-ethoxypropanoate is 0.586 . This value indicates moderate lipophilicity. In contrast, methyl 3-methoxypropanoate has an estimated logP of approximately 0.19 , while methyl 3-hydroxypropanoate, due to its hydroxyl group, is significantly more polar with a logP predicted to be negative or near zero . The higher logP of the ethoxy derivative suggests better membrane permeability in biological assays and altered retention behavior in reversed-phase chromatographic systems compared to its methoxy and hydroxy counterparts.

Partition Coefficient Drug Design Analytical Method Development

Methyl 3-Ethoxypropanoate: Application Scenarios Based on Quantitative Differentiation


Intermediate for Specialty Esters and Polymer Additives

Given its moderate boiling point (166.7 °C) and ester functionality, methyl 3-ethoxypropanoate is a viable intermediate for synthesizing higher alkyl esters via transesterification or for preparing 3-alkoxypropanoic acid derivatives used as electron donors in Ziegler-Natta polymerization catalysts [1]. The methyl ester's smaller leaving group may facilitate faster transesterification compared to ethyl analogs [2].

Specialty Solvent in Rapid-Drying Coatings or Inks

Methyl 3-ethoxypropanoate's higher vapor pressure (1.762 mmHg at 25 °C) relative to EEP (~1.725 mmHg) and lower boiling point make it a candidate for applications requiring slightly faster solvent evaporation, such as high-speed printing inks or coatings where reduced tack-free time is beneficial . However, its full compatibility with specific resin systems must be empirically validated, as the propionyl group's solvency power may differ from EEP's established profile .

Mobile Phase Modifier or Extraction Solvent in Chromatography

The combination of moderate lipophilicity (LogP 0.586) and density (0.962 g/cm³) suggests methyl 3-ethoxypropanoate could serve as a mobile phase modifier in normal-phase HPLC or as an extraction solvent for moderately polar analytes . Its properties fill a niche between more polar methoxy/hydroxy esters and less polar hydrocarbons, offering an intermediate selectivity profile.

Research Reagent in Medicinal Chemistry for Building Block Synthesis

The ethoxy group provides a modest increase in lipophilicity compared to methoxy analogs (LogP difference +0.396), which may be exploited in the design of prodrugs or in optimizing pharmacokinetic properties of lead compounds . The ester functionality also allows for further derivatization, making it a useful building block in early-stage drug discovery.

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